(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(isoquinolin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a cyclopropyl group, an oxadiazole ring, a piperidine ring, and an isoquinoline moiety. These groups are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the oxadiazole ring could be formed via a cyclization reaction involving a precursor with an amidoxime and a carboxylic acid .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The oxadiazole and isoquinoline rings are aromatic, contributing to the compound’s stability. The piperidine ring is a common motif in medicinal chemistry, often used to improve bioavailability .Chemical Reactions Analysis
The compound’s reactivity would depend on the specific functional groups present. For example, the oxadiazole ring is generally stable but can participate in reactions under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of crystallinity, solubility, and stability could be influenced by the presence and arrangement of its functional groups .Scientific Research Applications
Synthesis and Structural Exploration
- Heterocyclic Compound Synthesis: Studies have focused on the synthesis and structural characterization of novel bioactive heterocycles, such as those involving piperidine and isoquinoline derivatives. For instance, the synthesis, structural exploration, and Hirshfeld surface analysis of bioactive heterocycles have been documented, highlighting their potential in developing therapeutic agents due to their stable molecular structures stabilized by inter and intra-molecular hydrogen bonds (Benaka Prasad et al., 2018) source.
Biological Activities
- Antimicrobial and Antitumor Activities: Research on compounds containing elements like piperidine and isoquinoline has shown significant antimicrobial and antitumor properties. For example, novel quinoline derivatives bearing pyrazoline and pyridine analogues demonstrated promising antibacterial and antifungal activity, underscoring the potential of structurally similar compounds in addressing microbial resistance (Desai et al., 2016) source. Furthermore, compounds exhibiting potent antitumor activity have been identified, such as 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinolines, highlighting the therapeutic potential of similar structures in cancer treatment (Houlihan et al., 1995) source.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been found to interact with various biological targets
Mode of Action
It’s known that 1,2,4-oxadiazoles can form intramolecular hydrogen bonds, which may influence their interaction with biological targets . The cyclopropyl group could also play a role in the compound’s interaction with its targets.
Biochemical Pathways
1,2,4-oxadiazoles have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that the compound may interact with multiple biochemical pathways.
Result of Action
Given the biological activities associated with similar compounds, it’s possible that this compound could have a range of effects at the molecular and cellular levels .
Properties
IUPAC Name |
[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-isoquinolin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c26-21(19-17-6-2-1-5-15(17)9-10-22-19)25-11-3-4-14(13-25)12-18-23-20(24-27-18)16-7-8-16/h1-2,5-6,9-10,14,16H,3-4,7-8,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPBPYSAPKWXNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CC3=CC=CC=C32)CC4=NC(=NO4)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.